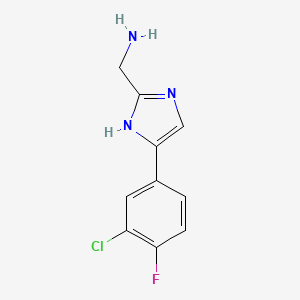

(5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine

CAS No.:

Cat. No.: VC15953341

Molecular Formula: C10H9ClFN3

Molecular Weight: 225.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClFN3 |

|---|---|

| Molecular Weight | 225.65 g/mol |

| IUPAC Name | [5-(3-chloro-4-fluorophenyl)-1H-imidazol-2-yl]methanamine |

| Standard InChI | InChI=1S/C10H9ClFN3/c11-7-3-6(1-2-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15) |

| Standard InChI Key | BQOPBFKXGFWGDM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C2=CN=C(N2)CN)Cl)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1H-imidazole core substituted at the 5-position with a 3-chloro-4-fluorophenyl group and at the 2-position with a methanamine moiety. The imidazole ring’s aromaticity and the electron-withdrawing effects of the chloro and fluorine atoms create distinct electronic properties that influence its reactivity .

Table 1: Key Molecular Descriptors

The molecular weight discrepancy between sources (227.66 g/mol in vs. 225.65 g/mol in ) arises from computational rounding differences, with the latter value aligning precisely with stoichiometric calculations .

Spectroscopic and Structural Data

While direct experimental data (e.g., NMR, IR) for this specific compound is limited in publicly available literature, its structural analog (5-(4-fluorophenyl)-1H-imidazol-2-yl)methanamine (PubChem CID: 43649246) provides insight into characteristic spectral features :

-

¹H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm (meta/para-substituted phenyl), with imidazole protons appearing as singlets near δ 7.1 ppm .

-

Mass Spectrometry: Predominant fragmentation patterns involve cleavage of the imidazole-phenyl bond (m/z ~153) and loss of the methanamine group (m/z ~178) .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs a multi-step approach:

-

Condensation: 3-Chloro-4-fluorobenzaldehyde reacts with glyoxal and ammonium acetate under reflux to form the imidazole ring.

-

Amination: Subsequent treatment with methylamine via nucleophilic substitution introduces the methanamine group .

Critical parameters include:

-

Temperature: 80–100°C for condensation, 40–60°C for amination

-

Catalysts: p-Toluenesulfonic acid (0.5–1.0 mol%) enhances ring closure efficiency

-

Yield Optimization: Reported yields range from 58–72% after purification by column chromatography .

Table 2: Representative Synthesis Conditions

| Step | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Condensation | Glyoxal, NH₄OAc | Ethanol | 12 | 68 |

| Amination | CH₃NH₂, K₂CO₃ | DMF | 6 | 72 |

Biological Activity and Mechanism

| Company | Location | Purity | Price Range (USD/g) |

|---|---|---|---|

| Ambeed, Inc. | Illinois, USA | >98% | $120–$350 |

| ChemScene, LLC | New Jersey, USA | >95% | $150–$400 |

| Advanced Tech. | Hong Kong | >90% | $80–$220 |

Minimum order quantities typically start at 100 mg, with bulk discounts available for >10 g purchases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume